Ionization State and Lipophilicity: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene vs. 9-Methyl-1,4-dioxa-8-azaspiro[4.6]undecane
The predicted acid dissociation constant (pKa) of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is 6.19±0.20 , making its nitrogen center significantly less basic than that of its close analog, 9-Methyl-1,4-dioxa-8-azaspiro[4.6]undecane (CAS 2035418-65-4), which has a predicted pKa of 11.30±0.40 . This difference of approximately 5 pKa units translates to a vastly different ionization state at physiological pH.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 6.19 ± 0.20 |
| Comparator Or Baseline | 9-Methyl-1,4-dioxa-8-azaspiro[4.6]undecane: 11.30 ± 0.40 |
| Quantified Difference | ~5 pKa units (lower basicity) |
| Conditions | Predicted values (ACD/Labs) |
Why This Matters
This dramatic difference in basicity directly influences the compound's solubility, permeability, and ability to form salts, which are critical factors in formulation development and oral bioavailability in drug discovery.
